molecular formula C17H21Cl2NO5 B12622838 C17H21Cl2NO5

C17H21Cl2NO5

Cat. No.: B12622838
M. Wt: 390.3 g/mol
InChI Key: AXZFAPNQOBTXGD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H21Cl2NO5 is known as 5-Chloro Bupropion Fumarate. It is a derivative of bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by its unique chemical structure, which includes two chlorine atoms, making it distinct from other bupropion derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro Bupropion Fumarate involves several steps, starting with the chlorination of bupropion. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The chlorinated intermediate is then reacted with fumaric acid to form the fumarate salt. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro Bupropion Fumarate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro Bupropion Fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro Bupropion Fumarate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on neurotransmitter systems and its potential as a neuroprotective agent.

    Medicine: Investigated for its antidepressant and smoking cessation properties, similar to bupropion.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Chloro Bupropion Fumarate is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The compound binds to the norepinephrine transporter and the dopamine transporter, inhibiting their function and prolonging the action of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.

    Hydrochloride Salt of Bupropion: Another derivative with similar pharmacological properties.

Uniqueness

5-Chloro Bupropion Fumarate is unique due to the presence of chlorine atoms, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in its efficacy, side effect profile, and metabolic pathways compared to other bupropion derivatives.

Properties

Molecular Formula

C17H21Cl2NO5

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 2-[6-chloro-7-hydroxy-4-methyl-2-oxo-8-(propylaminomethyl)chromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C17H20ClNO5.ClH/c1-4-5-19-8-12-15(21)13(18)6-10-9(2)11(7-14(20)23-3)17(22)24-16(10)12;/h6,19,21H,4-5,7-8H2,1-3H3;1H

InChI Key

AXZFAPNQOBTXGD-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C2C(=CC(=C1O)Cl)C(=C(C(=O)O2)CC(=O)OC)C.Cl

Origin of Product

United States

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